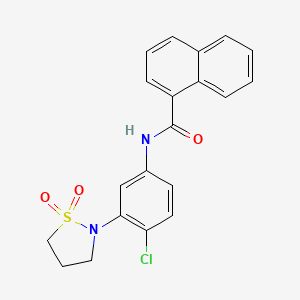

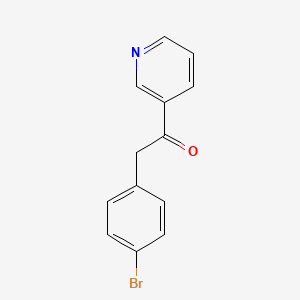

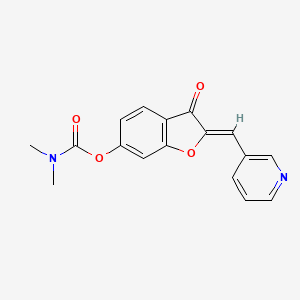

![molecular formula C7H14ClNO B2996616 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride CAS No. 1172575-76-6](/img/structure/B2996616.png)

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is a chemical compound that belongs to the class of 3-azabicyclo[3.1.1]heptanes . It is a nitrogen-containing analog of bicyclo[3.1.1]heptanes . The core of this compound has been incorporated into the structure of the antihistamine drug Rupatidine .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, including “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This approach has been found to be general, scalable, and applicable to the synthesis of mono- and polysubstituted 3-azabicyclo[3.1.1]heptanes .Molecular Structure Analysis

The molecular structure of “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core is similar to the core of bicyclo[3.1.1]heptanes, with similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride” is the reduction of spirocyclic oxetanyl nitriles . This reaction proceeds smoothly at room temperature .Applications De Recherche Scientifique

Structural Characterization and Synthesis

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride is structurally related to azabicyclo compounds, which have been extensively studied for their unique chemical properties and potential applications in drug discovery. For instance, the 7-azabicyclo[2.2.1]heptan-7-ium chloride, closely related to the compound , has been structurally characterized, highlighting the importance of azabicyclo compounds in the development of new pharmacophores (Britvin & Rumyantsev, 2017). Additionally, advanced building blocks for drug discovery have been synthesized using related 3-azabicyclo[3.2.0]heptanes, demonstrating the utility of these structures in medicinal chemistry (Denisenko et al., 2017).

Multicomponent Cascade Reactions

Azabicyclo compounds have been employed in novel diastereoselective multicomponent cascade reactions, leading to the formation of strained 3-azabicyclo[3.2.0]heptane derivatives. These reactions are significant for the synthesis of complex molecules with high diastereoselectivity, indicating the potential of azabicyclo compounds in synthetic organic chemistry (Kriis et al., 2010).

Versatile Intermediates for Nucleoside Analogues

In the realm of nucleoside analogue synthesis, azabicyclo compounds like 2-azabicyclo[2.2.1]hept-5-en-3-one epoxide have been used as versatile intermediates. These compounds facilitate the efficient synthesis of various nucleoside analogues, showcasing the broad applicability of azabicyclo structures in the development of therapeutic agents (Dominguez & Cullis, 1999).

Pharmacological Properties and Aromatase Inhibition

Azabicyclo compounds have been identified with valuable pharmacological properties, including the efficacy as aromatase inhibitors. This suggests their potential use in treating hormone-dependent diseases, such as mammary carcinoma, highlighting the therapeutic relevance of these structures (Bidoit & Objois, 2008).

Synthesis of Azaheterocycles

Azabicyclo compounds have been utilized in Mn(III)-mediated formal [3+3]-annulation reactions to synthesize a diverse range of azaheterocycles. This methodology demonstrates the versatility of azabicyclo compounds in constructing complex heterocyclic frameworks, which are crucial in drug development and synthetic chemistry (Wang et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of 3-Azabicyclo[31It’s known that this compound is a derivative of the bicyclo[311]heptane structure . Bicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Therefore, it’s plausible that 3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride may interact with similar biological targets.

Mode of Action

The exact mode of action of 3-Azabicyclo[31It’s known that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[31The compound’s core structure was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with biochemical pathways related to histamine signaling.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in bioavailability.

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31The compound’s incorporation into the structure of the antihistamine drug rupatidine led to a dramatic improvement in physicochemical properties , suggesting potential enhancements in therapeutic efficacy.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31The compound’s synthesis involved the reduction of spirocyclic oxetanyl nitriles , suggesting that the compound’s stability and efficacy may be influenced by factors such as temperature and the presence of reducing agents.

Propriétés

IUPAC Name |

3-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-5-7-1-6(2-7)3-8-4-7;/h6,8-9H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEOSOPPSMJXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

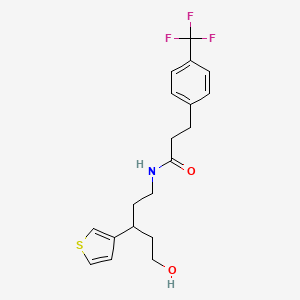

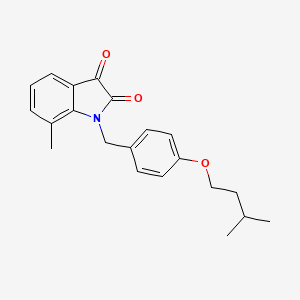

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)

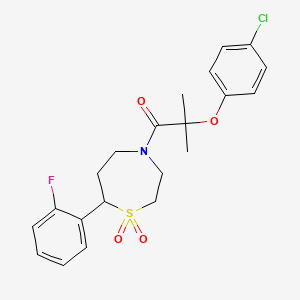

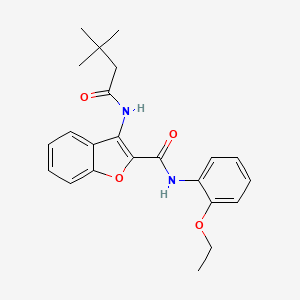

![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

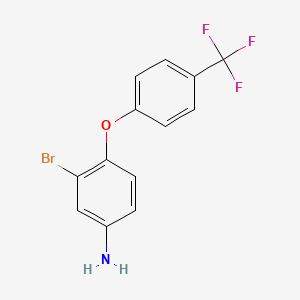

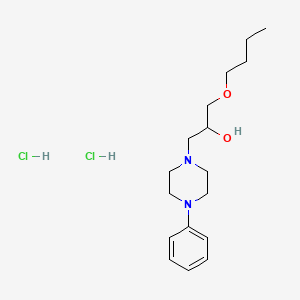

![6-Tert-butyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2996546.png)

![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)